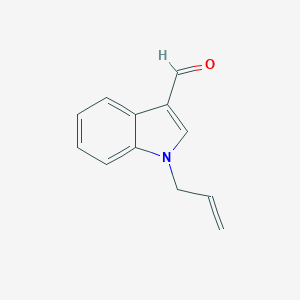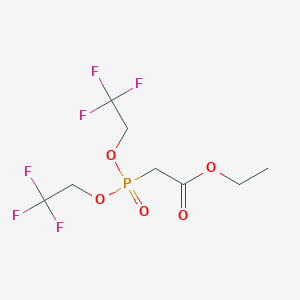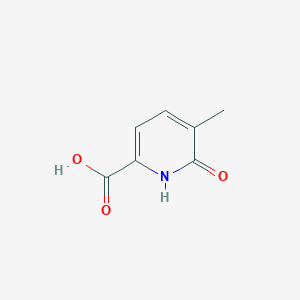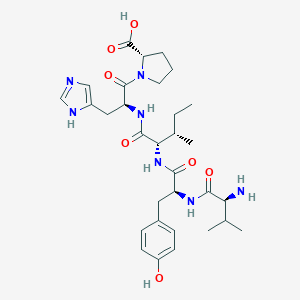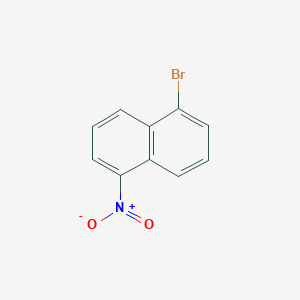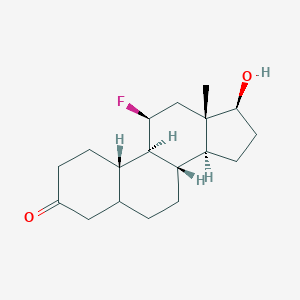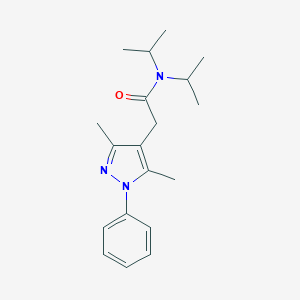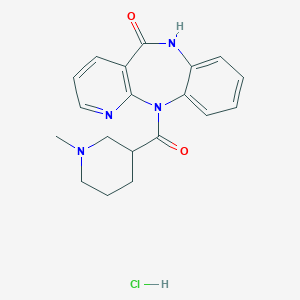
11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a benzodiazepine derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one is not fully understood. However, it is believed to act on the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in the regulation of anxiety, sleep, and seizure activity. It is thought to enhance the inhibitory effects of GABA, resulting in the anxiolytic, sedative, and anticonvulsant effects observed.
Biochemical and Physiological Effects:
Studies have shown that 11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one has a variety of biochemical and physiological effects. It has been shown to increase GABAergic neurotransmission, resulting in the anxiolytic, sedative, and anticonvulsant effects observed. It has also been shown to modulate the activity of various ion channels, including voltage-gated calcium channels, which may be involved in its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one in lab experiments is its well-characterized pharmacological profile. It has been extensively studied for its biochemical and physiological effects, making it a useful tool for investigating the role of GABAergic neurotransmission in various physiological and pathological conditions. However, one of the limitations of using this compound is its relatively low potency compared to other benzodiazepine derivatives, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one. One direction is to investigate its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its potential use in the treatment of anxiety disorders, insomnia, and epilepsy. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential interactions with other neurotransmitter systems.
Synthesemethoden
The synthesis of 11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one involves the reaction of 6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one with N-methylnipecotic acid in the presence of a coupling agent. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography, recrystallization, or HPLC.
Wissenschaftliche Forschungsanwendungen
11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anxiolytic, sedative, and anticonvulsant properties, making it a potential candidate for the treatment of anxiety disorders, insomnia, and epilepsy. It has also been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
121798-89-8 |
|---|---|
Produktname |
11-(N-Methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one |
Molekularformel |
C19H21ClN4O2 |
Molekulargewicht |
372.8 g/mol |
IUPAC-Name |
11-(1-methylpiperidine-3-carbonyl)-6H-pyrido[3,2-c][1,5]benzodiazepin-5-one;hydrochloride |
InChI |
InChI=1S/C19H20N4O2.ClH/c1-22-11-5-6-13(12-22)19(25)23-16-9-3-2-8-15(16)21-18(24)14-7-4-10-20-17(14)23;/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,24);1H |
InChI-Schlüssel |
OSLNWPFLHSLBPY-UHFFFAOYSA-N |
SMILES |
CN1CCCC(C1)C(=O)N2C3=CC=CC=C3NC(=O)C4=C2N=CC=C4.Cl |
Kanonische SMILES |
CN1CCCC(C1)C(=O)N2C3=CC=CC=C3NC(=O)C4=C2N=CC=C4.Cl |
Synonyme |
11-(N-methylnipecotyl)-6,11-dihydro-5H-pyrido(2,3-b)-1,5-benzodiazepin-5-one DF 594 DF-594 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




